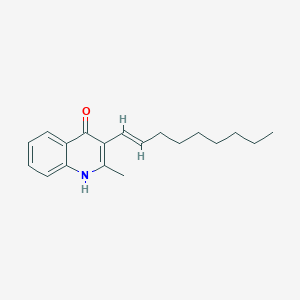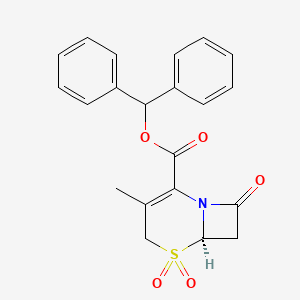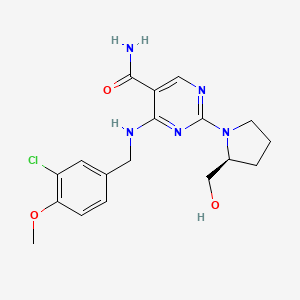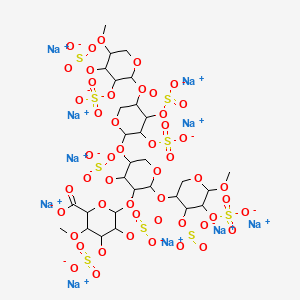
Dimethylbis(cyclopentadienyl)hafnium(IV)
説明
Dimethylbis(cyclopentadienyl)hafnium(IV) is a useful research compound. Its molecular formula is C12H16Hf and its molecular weight is 338.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylbis(cyclopentadienyl)hafnium(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylbis(cyclopentadienyl)hafnium(IV) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Monocyclopentadienyl Complexes
Dimethylbis(cyclopentadienyl)hafnium(IV) plays a role in the synthesis of monocyclopentadienyl complexes. Lund and Livinghouse (1990) found that bis(dimethyl sulfide) complexes of hafnium(IV) chloride undergo substitution reactions with cyclopentadienes to yield (η5-cyclopentadienyl)trichlorohafnium complexes (Lund & Livinghouse, 1990).
Catalysis in Polymerization
Research by Rocchigiani et al. (2016) indicated that Dimethylbis(cyclopentadienyl)hafnium dimethyl (Cp2HfMe2) is relevant in coordinative chain transfer polymerization (CCTP). This study aimed to understand the differences between poorly performing and highly active CCTP catalysts (Rocchigiani et al., 2016).
Derivatives of Dichlorobis(cyclopentadienyl)hafnium(IV)
Narula and Lukose (1990) explored the reactions of dichlorobis(cyclopentadienyl)hafnium(IV) with various mercaptoacetamides, resulting in different complexes characterized by various spectroscopic methods. These complexes were analyzed for their magnetic susceptibility, indicating that they are diamagnetic (Narula & Lukose, 1990).
Solvated and Hydrated States Study
The study by Hagfeldt, Kessler, and Persson (2004) involved the investigation of the hydrated, hydrolysed, and solvated states of hafnium(IV) ions. This study provided insights into the behavior of these ions in various solvents and conditions (Hagfeldt et al., 2004).
Volatile Hafnium(IV) Compounds
Morozova et al. (2008) synthesized and studied volatile hafnium(IV) compounds, including bis-cyclopentadienyl Hf(IV) derivatives. These compounds were analyzed for their physical properties and potential applications in depositing HfO2 films, highlighting their significance in materials science (Morozova et al., 2008).
Unsymmetrical Ansametallocenes
Herrmann, Morawietz, and Priermeier (1996) studied unsymmetrical ansametallocenes of hafnium and zirconium, revealing new insights into the coordination chemistry of these elements (Herrmann et al., 1996).
N,N-Dimethylthioformamidium Ion Study
The study by Hagfeldt, Kessler, and Persson (2003) focused on the discovery of the N,N-dimethylthioformamidium ion, highlighting its structural characteristics in solid state and solution, and its interactions with hafnium(IV) chloride (Hagfeldt et al., 2003).
Chiral Meso-Like Ansa-Zirconocene Complex Synthesis
Thiele et al. (1995) synthesized a chiral meso-like ansa-zirconocene complex, using it for the catalytic formation of low molecular weight polypropylene. This research demonstrates the utility of such complexes in polymerization processes (Thiele et al., 1995).
Hafnium(IV) Chloride in Acetalization of Carbonyl Compounds
Bonilla-Landa et al. (2019) demonstrated the efficiency of Hafnium(IV) chloride in catalyzing the acetalization of various carbonyl compounds, a process significant in organic synthesis (Bonilla-Landa et al., 2019).
Elastomeric Poly(propylene) Synthesis
Gauthier et al. (1995) investigated the influence of catalyst structure and polymerization conditions on the structure and properties of elastomeric poly(propylene), using hafnium-based catalysts (Gauthier et al., 1995).
Heterocarboxylates of Bis-(Cyclopentadienyl)Hafnium(IV) Dichloride
Lukose, Bhatia, and Narula (1991) studied the reactions of bis-(cyclopentadienyl)hafnium(IV) dichloride with various carboxylic acids, forming complexes that were characterized for their magnetic properties (Lukose et al., 1991).
Synthesis and Structural Studies of Hafnium(IV) Derivatives
Pandey (1987) conducted research on the reactions of dichlorobis(cyclopentadienyl)hafnium(IV) with various heterocyclic thioketones. This research provided valuable insights into the synthesis and properties of hafnium(IV) derivatives (Pandey, 1987).
Alkyl Complexes of Group 4 Metals with Tridentate-Linked Ligand
Amor et al. (1998) synthesized a series of group 4 metal complexes, including hafnium, containing tridentate-linked amido−cyclopentadienyl ligand. Their study encompassed structural and reactivity analyses, including ethylene polymerization catalysis (Amor et al., 1998).
特性
IUPAC Name |
carbanide;cyclopenta-1,3-diene;hafnium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPSFTFHQOLFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Hf | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)



![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)


![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)

